molecular formula C22H20N2O7S B4553386 N-(4-ethoxyphenyl)-2-[(5E)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

N-(4-ethoxyphenyl)-2-[(5E)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B4553386
M. Wt: 456.5 g/mol
InChI Key: VHXGRTGUIMZTIB-DJKKODMXSA-N
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Description

N-(4-ethoxyphenyl)-2-[(5E)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is a useful research compound. Its molecular formula is C22H20N2O7S and its molecular weight is 456.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-ethoxyphenyl)-2-{5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide is 456.09912215 g/mol and the complexity rating of the compound is 753. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

The synthesis of novel thiazolidinone derivatives, including those related to the specified compound, has been extensively studied for their anti-inflammatory and antioxidant properties. For instance, Koppireddi et al. (2013) synthesized a series of N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and evaluated their anti-inflammatory and antioxidant activities, demonstrating significant efficacy in both assays Koppireddi et al., 2013. This highlights the potential of thiazolidinone derivatives, including the compound of interest, in developing new therapeutic agents with anti-inflammatory and antioxidant effects.

Anticancer Potential

The anticancer activity of thiazolidinone derivatives is another significant area of application. Havrylyuk et al. (2010) reported the antitumor screening of several novel 4-thiazolidinones with benzothiazole moiety, revealing that some derivatives exhibit anticancer activity on various cancer cell lines Havrylyuk et al., 2010. Such findings suggest that N-(4-ethoxyphenyl)-2-{5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide could be explored for its potential anticancer activities, given its structural similarities with these active compounds.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[(5E)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O7S/c1-3-29-15-6-4-14(5-7-15)23-20(25)11-24-21(26)19(32-22(24)27)9-13-8-17-18(31-12-30-17)10-16(13)28-2/h4-10H,3,11-12H2,1-2H3,(H,23,25)/b19-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXGRTGUIMZTIB-DJKKODMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC4=C(C=C3OC)OCO4)SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=CC4=C(C=C3OC)OCO4)/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-ethoxyphenyl)-2-[(5E)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-ethoxyphenyl)-2-[(5E)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-ethoxyphenyl)-2-[(5E)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-ethoxyphenyl)-2-[(5E)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-ethoxyphenyl)-2-[(5E)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-ethoxyphenyl)-2-[(5E)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

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